H-D-Pyr-D-His-Pro-NH2
Description
H-D-Pyr-D-His-Pro-NH₂ is a synthetic tripeptide characterized by a sequence of D-configured amino acids: D-pyrrolidine (D-Pro), D-histidine (D-His), and proline amide (Pro-NH₂). For instance, peptides with D-amino acids, such as PL17 (Tyr-Pro-NMePhe-D-Pro-NH₂), exhibit high receptor selectivity and binding affinity, suggesting that H-D-Pyr-D-His-Pro-NH₂ may share similar mechanistic pathways .
Properties
Molecular Formula |
C16H22N6O4 |
|---|---|
Molecular Weight |
362.38 g/mol |
IUPAC Name |
(2R)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12+/m1/s1 |
InChI Key |
XNSAINXGIQZQOO-UTUOFQBUSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CN=CN2)NC(=O)[C@H]3CCC(=O)N3)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Pyr-D-His-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
- **Cleavage and de
Attachment of the first amino acid: The initial amino acid, protected at the N-terminus, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected at the N-terminus, is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Comparison with Similar Compounds
PL17 (Tyr-Pro-NMePhe-D-Pro-NH₂)
- Structure : PL17 is a tetrapeptide featuring D-Pro at the C-terminus and an N-methylated phenylalanine (NMePhe).
- Receptor Binding: PL17 binds selectively to mu-opioid receptors with a Kd of 6 nM, demonstrating monophasic, competitive inhibition .
- Comparison: Unlike PL17, H-D-Pyr-D-His-Pro-NH₂ lacks N-methylation and aromatic residues (e.g., Tyr), which may reduce opioid receptor affinity.
Z-L-pGlu-L-His(CH₂Ph)-L-Pro-NH₂ (CAS 32926-30-0)
- Structure: This tripeptide includes a benzyl-protected histidine (His(CH₂Ph)) and L-amino acids.
- Synthesis : Synthesized using Z-protection and hydrogenation, yielding a molecular weight of 586.65 g/mol .
- Comparison: The L-configuration and benzyl modification in this compound contrast with H-D-Pyr-D-His-Pro-NH₂’s D-amino acids, suggesting divergent receptor interactions. The absence of bulky substituents in H-D-Pyr-D-His-Pro-NH₂ may improve solubility but reduce lipophilicity .
H-DL-Pro-NH₂ (CAS 115630-49-4)
- Structure : A racemic (DL) proline amide with a molecular weight of 114.1 g/mol .
- Physicochemical Properties : Provided as a 10 mM solution , indicating moderate solubility.
- Comparison : The simplicity of H-DL-Pro-NH₂ contrasts with H-D-Pyr-D-His-Pro-NH₂’s tripeptide structure, highlighting the role of additional residues in modulating bioactivity .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
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